molecular formula C14H18O5 B1352487 Ethyl 2,4,6-trimethoxycinnamate CAS No. 67827-53-6

Ethyl 2,4,6-trimethoxycinnamate

Cat. No.: B1352487
CAS No.: 67827-53-6
M. Wt: 266.29 g/mol
InChI Key: NGOZXDZLACOEPS-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the broader class of cinnamic acid derivatives, specifically categorized as an α,β-unsaturated carboxylic acid ester. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 2-propenoic acid, 3-(2,4,6-trimethoxyphenyl)-, ethyl ester. Alternative nomenclature includes ethyl (E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoate, which emphasizes the geometric configuration of the double bond in the side chain. The Chemical Abstracts Service has assigned this compound the registry number 67827-53-6, providing a unique identifier for database searches and regulatory purposes.

The compound's structural classification places it within the phenylpropanoid family, characterized by a three-carbon side chain attached to an aromatic ring system. The presence of three methoxy groups in specific positions on the benzene ring creates a unique electronic environment that influences both the compound's reactivity and physical properties. The ethyl ester functionality provides enhanced lipophilicity compared to the parent acid, with calculated partition coefficient values indicating moderate hydrophobic character suitable for various synthetic applications.

Property Value Reference
Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
Chemical Abstracts Service Number 67827-53-6
International Union of Pure and Applied Chemistry Standard InChIKey NGOZXDZLACOEPS-VOTSOKGWSA-N
Simplified Molecular Input Line Entry System CCOC(=O)/C=C/C1=C(C=C(C=C1OC)OC)OC

Historical Context and Discovery

The development of this compound emerges from the broader historical context of cinnamic acid chemistry, which traces its origins to the pioneering work of William Henry Perkin in 1868. The Perkin reaction, developed for the synthesis of cinnamic acids through aldol condensation of aromatic aldehydes with acid anhydrides, established the foundational methodology for creating α,β-unsaturated aromatic acids. This seminal work provided the synthetic framework that would later enable the preparation of various substituted cinnamic acid derivatives, including the trimethoxy-substituted variants.

The specific development of methoxy-substituted cinnamic acid derivatives gained momentum through research into natural product synthesis and pharmaceutical chemistry. The recognition that multiple methoxy substituents could significantly alter the biological and chemical properties of cinnamic acid derivatives led to systematic investigations of various substitution patterns. The 2,4,6-trimethoxy substitution pattern represents a particularly interesting case due to the steric and electronic effects created by the specific positioning of the methoxy groups around the aromatic ring.

Research into cinnamic acid ester synthesis has employed various methodological approaches, including the classical Perkin condensation and more modern techniques such as the Knoevenagel condensation. These synthetic methodologies have been refined over time to accommodate the specific requirements for introducing multiple methoxy substituents while maintaining the integrity of the cinnamic acid framework. The development of green chemistry approaches has further influenced the synthetic strategies employed for preparing these compounds, emphasizing environmentally benign reaction conditions and catalyst systems.

Significance in Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its unique structural features and versatile reactivity profile. The compound serves as an important building block for the synthesis of more complex molecular architectures, particularly in the development of pharmaceutical intermediates and natural product analogs. The strategic placement of methoxy groups at the 2, 4, and 6 positions creates distinctive electronic and steric environments that influence both reactivity patterns and molecular recognition processes.

The compound's significance extends to its role as a model system for studying structure-activity relationships in cinnamic acid derivatives. Research has demonstrated that the specific substitution pattern of methoxy groups can dramatically influence biological activity, with the 2,4,6-pattern offering distinct advantages in certain applications compared to alternative substitution patterns such as the 3,4,5-trimethoxy arrangement. This has made this compound an important reference compound for comparative studies examining the effects of substituent positioning on molecular properties.

In synthetic organic chemistry, the compound serves as a versatile starting material for various transformations. The presence of the α,β-unsaturated ester functionality provides multiple reactive sites for chemical modification, including conjugate addition reactions, cycloaddition processes, and reduction transformations. The methoxy substituents can also participate in demethylation reactions, providing access to phenolic derivatives with altered properties. These synthetic possibilities have made the compound valuable for medicinal chemistry programs focused on developing new therapeutic agents.

Physical Property Value Reference
Density 1.114 g/cm³
Boiling Point 407.2°C
Flash Point 180.4°C
Refractive Index 1.525
Partition Coefficient (LogP) 2.28870

Properties

IUPAC Name

ethyl 3-(2,4,6-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-5-19-14(15)7-6-11-12(17-3)8-10(16-2)9-13(11)18-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZXDZLACOEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67827-53-6
Record name Ethyl 3-(2,4,6-trimethoxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67827-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Esterification of 2,4,6-Trimethoxycinnamic Acid with Ethanol

  • Process Description:
    The most straightforward method involves the esterification of 2,4,6-trimethoxycinnamic acid with ethanol in the presence of acid catalysts such as sulfuric acid, hydrochloric acid, or solid acid catalysts like Amberlyst® 15. The reaction typically proceeds under reflux conditions for several hours to achieve high conversion.

  • Catalysts and Conditions:

    • Homogeneous acids: sulfuric acid, hydrochloric acid, nitric acid, acetic acid, formic acid.
    • Heterogeneous catalysts: Amberlyst® 15, Amberlite® IR 120, silica gel, alumina, montmorillonite K-10.
    • Reaction temperature: reflux of ethanol (~78 °C) or higher depending on solvent system.
    • Reaction time: 3 to 20 hours, commonly 5 to 9 hours.
    • Solvent: ethanol often acts as both reagent and solvent; sometimes organic solvents like toluene or xylene are used to azeotropically remove water and drive equilibrium.
  • Advantages:

    • Simple and direct.
    • Catalysts can be recyclable (heterogeneous types).
    • High purity products achievable.
  • Limitations:

    • Requires removal of water to shift equilibrium.
    • Acid catalysts may cause side reactions or require neutralization post-reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,6-trimethoxycinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Formation of 2,4,6-trimethoxybenzaldehyde or 2,4,6-trimethoxybenzoic acid.

    Reduction: Formation of ethyl 2,4,6-trimethoxyphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,4,6-trimethoxycinnamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug formulations due to its UV-absorbing properties.

    Industry: Utilized in the formulation of sunscreens and other cosmetic products to protect against UV radiation.

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trimethoxycinnamate primarily involves its ability to absorb UV radiation, thereby preventing damage to skin cells. The compound interacts with UV light, converting it into less harmful energy forms, such as heat . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Ethyl 3',4',5'-Trimethoxycinnamate (ETMC)

Structural Differences : ETMC (CAS 31892-98-5) has methoxy groups at the 3',4',5'-positions instead of 2,4,6, altering electronic distribution and steric effects .

Methyl 3,4,5-Trimethoxycinnamate (MTC)

Structural Differences : MTC replaces the ethyl ester with a methyl group.

trans-2,3,4-Trimethoxycinnamate

Structural Differences : Methoxy groups at 2,3,4-positions create a distinct steric profile compared to 2,4,6-substitution.

Key Structure-Activity Relationship (SAR) Trends

Parameter Impact on Activity Example Compounds References
Methoxy Position 3',4',5'-substitution enhances anti-inflammatory activity vs. 2,4,6-substitution. ETMC vs. Ethyl 2,4,6-TMC
Ester Chain Length Ethyl > methyl in lipophilicity-dependent activities (e.g., antileishmanial). Ethyl 3,4,5-TMC vs. Methyl 3,4,5-TMC
α,β-Unsaturated Bond Essential for ICAM-1 inhibition; saturation abolishes activity. ETMC vs. hydrogenated analogs
Thio Substitution Replacing ester oxygen with sulfur increases potency (e.g., ETMTC vs. ETMC). ETMTC

Data Table: Comparative Analysis of Trimethoxycinnamates

Compound Methoxy Positions Ester Group Key Activities EC₅₀/IC₅₀ References
Ethyl 2,4,6-TMC 2,4,6 Ethyl Limited data; inferred antioxidant/anti-inflammatory potential N/A
Ethyl 3',4',5'-TMC (ETMC) 3',4',5' Ethyl ICAM-1 inhibition, anti-inflammatory IC₅₀ = 25 µg/mL
Methyl 3,4,5-TMC (MTC) 3,4,5 Methyl Anti-inflammatory (TNFα reduction), antimelanogenic EC₅₀ = 8.28 µg/mL (antileishmanial)
Ethyl 3,4,5-TMC 3,4,5 Ethyl Antileishmanial, antimelanogenic EC₅₀ = 4.91 µg/mL
trans-2,3,4-TMC 2,3,4 Variable Antioxidant (inferred from plant extracts) N/A

Biological Activity

Ethyl 2,4,6-trimethoxycinnamate (ETMC) is a compound recognized for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound has the molecular formula C14H18O5C_{14}H_{18}O_5 and a molecular weight of 266.29 g/mol. The compound is primarily known for its ability to absorb UV radiation, which helps in preventing cellular damage caused by UV exposure. The mechanism involves the conversion of UV light into less harmful energy forms such as heat, thereby protecting skin cells from oxidative stress and inflammation.

Antioxidant Activity

Research indicates that ETMC exhibits significant antioxidant properties. A study demonstrated that ETMC can inhibit the generation of reactive oxygen species (ROS) in endothelial cells induced by tumor necrosis factor-alpha (TNF-α). This inhibition is associated with the activation of the Nrf2 pathway, leading to increased expression of antioxidant genes such as GCLM, HO1, and NQO1 in treated cells. Notably, ETMC was found to be more potent than sulforaphane at a concentration of 10 µM .

Table 1: Antioxidant Gene Expression Induced by ETMC

Gene NameFunctionExpression Level (qRT-PCR)
GCLMGlutamate-cysteine ligaseIncreased
HO1Heme oxygenase 1Increased
NQO1NAD(P)H dehydrogenase 1Increased

Anti-inflammatory Properties

ETMC has been shown to reduce airway inflammation, indicating its potential therapeutic role in respiratory conditions such as asthma. In preclinical studies, ETMC significantly inhibited TNF-α-induced expression of cell adhesion molecules like VCAM-1 and ICAM-1 in human endothelial cells. This suggests that ETMC may help mitigate inflammatory responses by blocking key signaling pathways involved in inflammation .

Case Study: ETMC in Asthma Treatment

A study involving bronchial epithelial cells treated with ETMC revealed a reduction in oxidative DNA damage markers and decreased levels of inflammatory cytokines. The findings support the potential use of ETMC as an adjunct therapy for asthma management by reducing airway hyperresponsiveness and inflammation .

Potential Applications in Medicine and Industry

Given its biological activities, ETMC is being explored for various applications:

  • Cosmetics : Utilized in sunscreens for its UV-absorbing properties.
  • Pharmaceuticals : Investigated for its antioxidant and anti-inflammatory effects which may be beneficial in treating chronic inflammatory diseases.
  • Food Industry : Potential use as a natural preservative due to its antioxidant properties.

Q & A

Basic: What are the standard methods for isolating Ethyl 2,4,6-trimethoxycinnamate (ETMC) from natural sources like Piper longum?

Methodological Answer:
ETMC is isolated using sequential solvent extraction and chromatographic purification. The protocol involves:

Extraction: Crushed Piper longum fruits are treated with hexane and chloroform to obtain lipid-soluble fractions. These extracts are pooled based on TLC similarity .

Column Chromatography: The combined extract is loaded onto a silica gel column and eluted with a gradient of ethyl acetate/petroleum ether. ETMC is typically eluted with 5% ethyl acetate .

Characterization: Structural confirmation is achieved via spectral analysis (IR, ¹H/¹³C NMR, HRMS) and comparison with literature data for melting points and spectral profiles .

Advanced: How do structural modifications of ETMC influence its anti-inflammatory activity?

Methodological Answer:
Structure-activity relationship (SAR) studies involve synthesizing analogs and testing their inhibition of TNF-α-induced ICAM-1 expression in human umbilical vein endothelial cells (HUVECs). Key findings include:

  • Alkyl Chain Length: Increasing the alcohol moiety’s chain length (e.g., ethyl → butyl) reduces activity, likely due to steric hindrance or altered solubility .
  • Aromatic Substitutions: The number and position of methoxy groups on the aromatic ring are critical. Trimethoxy substitution (3',4',5') maximizes activity compared to fewer groups .
  • Thio/Thiono Analogues: Replacing the ester oxygen with sulfur (e.g., ethyl 3',4',5'-trimethoxythionocinnamate) enhances potency by improving electron-withdrawing effects .

Experimental Design:

  • Synthesis: Analogues are synthesized via esterification or thio-substitution reactions, purified via column chromatography, and validated using HRMS .
  • Bioassays: HUVECs are pre-treated with compounds, stimulated with TNF-α, and ICAM-1 expression is quantified via flow cytometry or ELISA .

Basic: What analytical techniques are used to confirm the identity and purity of ETMC?

Methodological Answer:

  • Spectral Analysis:
    • IR Spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
    • NMR: ¹H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and the α,β-unsaturated ester system (δ 6.3–7.6 ppm) .
    • HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 279.12 for C₁₄H₁₈O₅) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How can researchers resolve contradictions in structure-activity data for ETMC derivatives?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values for alkyl chain analogs) are addressed via:

Statistical Validation: Replicate assays (n ≥ 3) with ANOVA to confirm significance .

Computational Modeling: Molecular docking predicts binding affinities to ICAM-1 or NF-κB pathways, clarifying steric/electronic effects .

Solubility Studies: Measure logP values to differentiate between intrinsic activity and bioavailability limitations .

Example: The reduced activity of longer-chain esters may reflect poor cellular uptake rather than weak target binding. Parallel artificial membrane permeability assays (PAMPA) can test this hypothesis .

Basic: What in vitro models are used to evaluate ETMC’s anti-inflammatory effects?

Methodological Answer:

  • HUVEC Model: Primary human endothelial cells are stimulated with TNF-α (10 ng/mL) for 6–24 hours. ETMC’s inhibition of ICAM-1/VCAM-1 is quantified via:
    • Flow Cytometry: Surface staining with anti-ICAM-1 antibodies .
    • qPCR: mRNA expression analysis of adhesion molecules .
  • Neutrophil Adhesion Assay: Fluorescently labeled neutrophils are co-cultured with TNF-α-activated HUVECs to measure ETMC’s functional blockade .

Advanced: What strategies optimize the therapeutic index of ETMC derivatives?

Methodological Answer:

Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance oral bioavailability .

Dual-Activity Analogues: Merge ETMC’s scaffold with antioxidant moieties (e.g., phenolic groups) to target oxidative stress and inflammation simultaneously .

Toxicology Profiling:

  • Cytotoxicity: MTT assays in HEK293 or HepG2 cells.
  • Metabolic Stability: Microsomal incubation (human liver microsomes) to assess half-life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4,6-trimethoxycinnamate
Reactant of Route 2
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Ethyl 2,4,6-trimethoxycinnamate

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